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Compound of Interest

Compound Name: Tat-NR2Baa

Cat. No.: B13921894

Get Quote

These application notes provide detailed protocols and guidelines for researchers, scientists,

and drug development professionals on the use of Tat-NR2B9c, a neuroprotective peptide, in

cell culture models of excitotoxicity.

Introduction
Tat-NR2B9c is a cell-penetrating peptide that acts as an inhibitor of the interaction between the

postsynaptic density-95 (PSD-95) protein and the NR2B subunit of the N-methyl-D-aspartate

(NMDA) receptor. This interaction is a critical mediator of excitotoxic neuronal death, a key

pathological process in stroke and other neurodegenerative disorders. By uncoupling the

NMDA receptor from downstream neurotoxic signaling pathways, Tat-NR2B9c offers a

promising therapeutic strategy to mitigate neuronal damage.[1]

Mechanism of Action
Tat-NR2B9c competitively binds to the PDZ domain of PSD-95, thereby disrupting its

association with the C-terminus of the NMDA receptor NR2B subunit. This targeted disruption

specifically inhibits downstream signaling cascades that lead to the production of neurotoxic

molecules like nitric oxide (NO) and superoxide, without affecting the normal ion channel

function of the NMDA receptor.[1] A key pathway inhibited by Tat-NR2B9c is the activation of
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neuronal NADPH oxidase (NOX2), a major source of superoxide in excitotoxicity. This inhibition

is achieved by preventing the phosphorylation of the NOX2 subunit p47phox, a process

dependent on the PSD-95-mediated activation of the PI3K/PKCζ signaling cascade.[1][2][3]
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Caption: Tat-NR2B9c signaling pathway in neuroprotection.

Recommended Dosages for Cell Culture
The optimal concentration of Tat-NR2B9c for neuroprotection in cell culture can vary depending

on the specific cell type and experimental conditions. However, based on published studies, a

range of concentrations has been shown to be effective in mitigating NMDA-induced

excitotoxicity.
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Application Cell Type
Tat-NR2B9c
Concentration

Treatment
Time

Reference

Inhibition of

NMDA-induced

superoxide

production

Primary neuronal

cultures
0.05 - 0.5 µM

Co-treatment

with NMDA for

30 minutes

[1]

Neuroprotection

against NMDA-

induced

excitotoxicity

Cortical neurons 50 nM

Treatment 1 hour

after NMDA

challenge

Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary
Neuronal Cultures
This protocol describes a method for inducing excitotoxicity in primary neuronal cultures using

NMDA, a common model for studying neuroprotective compounds like Tat-NR2B9c.

Materials:

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

Neurobasal medium supplemented with B27 and GlutaMAX

NMDA (N-methyl-D-aspartate)

Tat-NR2B9c peptide

Phosphate-buffered saline (PBS)

96-well cell culture plates

Procedure:
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Cell Plating: Plate primary neurons in 96-well plates at a suitable density and culture for at

least 7-10 days to allow for maturation and synapse formation.

Preparation of Treatment Solutions: Prepare a stock solution of NMDA in sterile water.

Prepare stock solutions of Tat-NR2B9c in sterile water or a suitable buffer.

Induction of Excitotoxicity:

For co-treatment studies, add Tat-NR2B9c to the culture medium at the desired final

concentrations (e.g., 0.05, 0.1, 0.5 µM) 15 minutes prior to the addition of NMDA.[1]

Add NMDA to the culture medium to a final concentration of 100 µM.[1]

Incubate the cells for 30 minutes at 37°C.[1]

Wash and Recovery:

Gently remove the NMDA-containing medium.

Wash the cells twice with pre-warmed PBS.

Replace with fresh, pre-warmed culture medium.

Assessment of Neuroprotection: Evaluate cell viability and other parameters at a suitable

time point after the excitotoxic insult (e.g., 24 hours).

Protocol 2: Assessment of Superoxide Production using
Dihydroethidium (DHE)
This protocol outlines the use of DHE, a fluorescent probe, to measure intracellular superoxide

levels, a key indicator of oxidative stress in excitotoxicity.

Materials:

Dihydroethidium (DHE)

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
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Fluorescence microscope

Procedure:

Prepare DHE Solution: Prepare a stock solution of DHE in DMSO. Immediately before use,

dilute the stock solution in HBSS to a final working concentration (e.g., 10 µM).

Cell Treatment: Following the excitotoxicity protocol (Protocol 1), remove the culture

medium.

DHE Staining: Add the DHE working solution to the cells and incubate for 15-30 minutes at

37°C, protected from light.

Imaging:

Wash the cells with pre-warmed HBSS to remove excess DHE.

Image the cells using a fluorescence microscope with appropriate filters for DHE

(excitation ~518 nm, emission ~606 nm).

Quantification: Quantify the fluorescence intensity in individual cells or across the cell

population using image analysis software. An increase in red fluorescence indicates an

increase in superoxide production.

Protocol 3: Assessment of Cell Viability using MTT
Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an

indicator of cell viability.

Materials:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO or solubilization buffer

96-well plate reader
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Procedure:

Cell Treatment: Following the excitotoxicity protocol (Protocol 1), proceed with the MTT

assay at the desired time point (e.g., 24 hours post-insult).

MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow

MTT to purple formazan crystals.

Solubilization:

Carefully remove the medium containing MTT.

Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader.

The absorbance is directly proportional to the number of viable cells.

Experimental Workflow
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Caption: General experimental workflow for assessing Tat-NR2B9c neuroprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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